molecular formula C20H13F3O2 B2945009 1-Phenyl-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one CAS No. 304896-45-5

1-Phenyl-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one

Cat. No. B2945009
CAS RN: 304896-45-5
M. Wt: 342.317
InChI Key: POCLWPPQQDHDFL-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one, also known as Curcumin, is a natural compound found in the root of the turmeric plant. It has been widely studied for its potential therapeutic properties due to its anti-inflammatory, antioxidant, and anticancer effects.

Mechanism of Action

1-Phenyl-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one exerts its effects through multiple mechanisms of action. It can inhibit the activation of transcription factors, such as NF-κB and AP-1, which are involved in inflammation and cancer. It can also modulate the activity of enzymes, such as COX-2, which is involved in inflammation and pain. In addition, it can activate various signaling pathways, such as the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It can inhibit the proliferation and induce the apoptosis of cancer cells, as well as inhibit the angiogenesis and metastasis of cancer cells. It can also reduce the inflammation and oxidative stress in various tissues, as well as improve the insulin sensitivity and glucose metabolism in diabetic patients. In addition, it can improve the cognitive function and memory in Alzheimer's disease patients, as well as reduce the risk of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

1-Phenyl-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one has several advantages for lab experiments, including its low toxicity, high solubility, and availability. However, it also has limitations, such as its poor bioavailability, instability, and variability. Therefore, various formulations and delivery systems have been developed to enhance its bioavailability and stability, such as nanoparticles, liposomes, and phospholipid complexes.

Future Directions

There are several future directions for the research on curcumin, including the development of more effective formulations and delivery systems, the identification of its molecular targets and pathways, the optimization of its dosing and scheduling, and the evaluation of its safety and efficacy in clinical trials. In addition, the combination of curcumin with other agents, such as chemotherapy and radiotherapy, may enhance its anticancer effects and reduce its toxicity. Furthermore, the exploration of its potential applications in other diseases, such as viral infections and autoimmune diseases, may provide new therapeutic options for patients.

Synthesis Methods

1-Phenyl-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one can be synthesized by the condensation of ferulic acid and vanillin in the presence of a base. The reaction proceeds through the Knoevenagel reaction, which involves the condensation of an aldehyde or ketone with an active methylene compound. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

1-Phenyl-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one has been extensively studied for its potential therapeutic properties in various diseases, including cancer, Alzheimer's disease, diabetes, and cardiovascular diseases. It has been shown to have anti-inflammatory, antioxidant, and anticancer effects, as well as neuroprotective and cardioprotective effects.

properties

IUPAC Name

(E)-1-phenyl-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3O2/c21-20(22,23)16-8-4-7-15(13-16)19-12-10-17(25-19)9-11-18(24)14-5-2-1-3-6-14/h1-13H/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCLWPPQQDHDFL-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

304896-45-5
Record name 1-PHENYL-3-(5-(3-(TRIFLUOROMETHYL)PHENYL)-2-FURYL)-2-PROPEN-1-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.